molecular formula C9H9NO6 B014693 4,5-Dimethoxy-2-nitrobenzoic acid CAS No. 4998-07-6

4,5-Dimethoxy-2-nitrobenzoic acid

Cat. No. B014693
CAS RN: 4998-07-6
M. Wt: 227.17 g/mol
InChI Key: WWCMFGBGMJAJRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4,5-dimethoxy-2-nitrobenzoic acid often involves multistep chemical processes that may include nitration, methoxylation, and other reactions to introduce specific functional groups into the benzoic acid backbone. For example, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid through steps like nitration and methoxyl substitution indicates the complexity and versatility of such synthetic routes (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of 4,5-dimethoxy-2-nitrobenzoic acid and related compounds is characterized by specific spatial arrangements of functional groups, which are essential for their chemical behavior. For instance, studies on related molecules have revealed that the orientation of methoxy and nitro groups with respect to the benzoic acid core can significantly affect their reactivity and interaction with other molecules (Lynch et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 4,5-dimethoxy-2-nitrobenzoic acid often leverage its nitro and methoxy functional groups. These groups can undergo various chemical transformations, including reduction, substitution, and coupling reactions, enabling the synthesis of complex organic molecules. The presence of these functional groups also influences the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in cycloaddition reactions (Goumont et al., 2002).

Physical Properties Analysis

The physical properties of 4,5-dimethoxy-2-nitrobenzoic acid, such as melting point, solubility, and crystal structure, are crucial for its application in material science and pharmaceuticals. Studies on related compounds have shown that the arrangement of functional groups can lead to different polymorphic forms, each with distinct physical characteristics. These properties are essential for understanding the compound's behavior in different environments and for its formulation in industrial applications (Barsky et al., 2008).

Chemical Properties Analysis

The chemical properties of 4,5-dimethoxy-2-nitrobenzoic acid, including acidity, reactivity, and stability, are influenced by its molecular structure. The electron-withdrawing nitro group and electron-donating methoxy groups affect the compound's acidity and its interactions with bases and other reactants. These properties are fundamental to its applications in chemical synthesis and industrial processes (Shah et al., 2009).

Scientific Research Applications

  • Therapeutic Potential in Hypoxic Tumors : A study by Shyam et al. (1999) found that the 4,5-dimethoxy-2-nitro analogue effectively kills hypoxic EMT6 mammary carcinoma cells while showing minimal toxicity to aerobic cells. This suggests its potential as a therapeutic agent for hypoxic solid tumors (Shyam et al., 1999).

  • Antibacterial, Antifungal, and Cytotoxicity Activity : Organotin(IV) complexes of 4,5-dimethoxy-2-nitrobenzoic acid have demonstrated significant antibacterial, antifungal, and cytotoxicity activity, according to research by Shah et al. (2009) (Shah et al., 2009).

  • Influenza Virus Neuraminidase Inhibition : The compound has been studied in the context of influenza virus neuraminidase inhibition. Jedrzejas et al. (1995) reported that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid forms hydrogen-bonded dimers, contributing to its stability and potential efficacy (Jedrzejas et al., 1995).

  • Role in Crystal Structure Formation : Croitor et al. (2019) noted that 4-nitrobenzoic acid polymorphs are crucial in the crystallization process of organic acid–base multicomponent systems, influencing solid-state transformations (Croitor et al., 2019).

  • Biological Material Analysis : The compound has applications in determining sulfhydryl groups in biological materials and may have potential for splitting disulfide bonds in blood, as suggested by Ellman's 1959 study (Ellman, 1959).

  • Crystal Structure Analysis : Shah et al. (2011) studied the crystal structure of Tetrabutylbis(4,5-dimethoxy-2-nitro benzoato)Distannoxane Dimer, revealing a planar Sn2O2 unit connected to an exocyclic Sn atom, which could have implications in material science (Shah et al., 2011).

  • Fluorescent Alternatives for Enzyme Assays : Maeda et al. (2005) developed 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent for thiol-quantification enzyme assays. This presents a more practical approach for high-throughput enzyme assays (Maeda et al., 2005).

properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCMFGBGMJAJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198162
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitrobenzoic acid

CAS RN

4998-07-6
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4998-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
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Record name 4,5-Dimethoxy-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DIMETHOXY-2-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a suspension of 80 g (0.33 mol) of 3,4-dimethoxy-6-nitrobenzoic acid, methyl ester in 1700 ml of methanol was added 500 ml of 2N sodium hydroxide, and the mixture was warmed to 50° C. for 45 minutes. After 30 minutes, a clear solution was obtained. The methanol was evaporated in vacuo and the aqueous solution was acidified with 3N hydrochloric acid to pH 1. The resulting crystals were filtered off by suction, washed with water and dried in vacuo; yield: 72.5 g; melting point 194.9° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
FA Shah, S Shahzadi, S Ali, KC Molloy… - Russian Journal of …, 2009 - Springer
A new series of organotin esters has been derived from the condensation of organotin oxides/halides with 4,5-dimethoxy-2-nitrobenzoic acid. Their spectroscopic investigations have …
FA Shah, S Ali, S Shahzadi, C Rizzoli… - Journal of Chemical …, 2011 - Springer
Reaction of di-n-butyltin oxide with 4,5-dimethoxy-2-nitrobenzoic acid yields the title compound which crystallizes as the usual dicarboxylatotetraorganodistannoxane dimer. …
J Navrátilová, L Tvrzová, E Durnová, C Spröer… - Antonie van …, 2005 - Springer
The bacterial strain J3 was isolated from soil by selective enrichment on mineral medium containing 4-nitrocatechol as the sole carbon and energy source. This strain was identified as …
J Navrátilová, L Kotoučková, M Němec, E Durnová… - 2002 - is.muni.cz
Bacterial strain J7 was isolated from soil. This bacterium is capable to degrade nitroaromatic compounds. The strain J7 is Gram positive, strict aerobic bacterium, who exhibit a typical …
Number of citations: 0 is.muni.cz
J Navrátilová, L Tvrzová, J Neča, M Němec - Folia microbiologica, 2004 - Springer
Two bacterial strains were isolated from forest soil by selective enrichment of the mineral medium containing 4-nitropyrocatechol as the sole carbon and energy source. Both strains …
Z Fu, L Jiang, Q Zuo, Z Li, Y Liu, Z Wei… - Organic & Biomolecular …, 2018 - pubs.rsc.org
Versatile and practical Ag/Cu-mediated decarboxylative halogenation between readily available aryl carboxylic acids and abundant NaX (X = I, Br, Cl) has been achieved under aerobic …
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
A Ag/Cu-mediated decarboxylative cyanation of aryl carboxylic acids has been well established using NH 4 OAc/N, N-dimethylformamide (DMF) as a combined cyanide source under …
Number of citations: 2 sioc-journal.cn
XP Liu, RK Narla, FM Uckun - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
A series of 12 organic arsonic acid compounds has been synthesized and evaluated against human B-lineage (NALM-6) and T-lineage (MOLT-3) acute lymphoblastic leukemia (ALL) …
TJ DiMagno, MHB Stowell, SI Chan - The Journal of Physical …, 1995 - ACS Publications
Nitrobenzene “caged” compounds are well-known for their use in delivering biologically active substrates to a reaction mixture after photoexcitation. We have discovered that they also …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
K Zhan, Y Li - Catalysts, 2017 - mdpi.com
Carboxylic acids and their derivatives are readily available from both natural and synthetic sources. Apart from being used as direct substrates in the functional transformation, aryl …
Number of citations: 18 0-www-mdpi-com.brum.beds.ac.uk

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